N-(2-chlorophenyl)-2-methylpentanamide
Description
N-(2-Chlorophenyl)-2-methylpentanamide is a substituted amide characterized by a 2-chlorophenyl group attached to a 2-methylpentanamide backbone. For instance, N-(3,4-dichlorophenyl)-2-methylpentanamide (Karsil) is a known herbicide, with decomposition pathways mediated by fungal acylamidases . The substitution pattern on the phenyl ring and the acyl chain length critically influence its physicochemical and biological behavior.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-methylpentanamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-6-9(2)12(15)14-11-8-5-4-7-10(11)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15) |
InChI Key |
SIOWRQWCCBCETO-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1Cl |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
35Cl NQR Frequency Trends :
Substituted amides such as N-(2-chlorophenyl)-acetamide and N-(2,6-dichlorophenyl)-acetamide exhibit distinct ³⁵Cl NQR frequencies, which reflect the electronic environment of the chlorine atom. Alkyl substituents in the acyl chain (e.g., 2-methylpentanamide) lower the NQR frequency compared to aryl or chloroalkyl groups. For example:
- N-(2-chlorophenyl)-2-methylpentanamide : The alkyl side chain reduces the frequency due to electron-donating effects.
- N-(2-chlorophenyl)-2,2,2-trichloroacetamide : Chlorinated alkyl groups increase the frequency, though crystal field effects may cause exceptions .
Table 1: Substituent Impact on ³⁵Cl NQR Frequencies
| Compound | Acyl Chain Substituent | ³⁵Cl NQR Frequency (MHz) | Trend vs. Acetamide |
|---|---|---|---|
| N-(2-chlorophenyl)-acetamide | -CH₃ | Baseline | — |
| This compound | -CH(CH₃)C₃H₇ | Lower | ↓ Alkyl effect |
| N-(2-chlorophenyl)-2,2,2-trichloroacetamide | -CCl₃ | Higher | ↑ Chloroalkyl effect |
Herbicidal Analogs :
- N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil) : Decomposes via hydrolysis by Penicillium spp. into 2-methylvaleric acid and 3,4-dichloroaniline, mediated by an inducible acylamidase enzyme. The 3,4-dichloro substitution enhances herbicidal activity but also increases environmental persistence .
- This compound : The 2-chloro substitution likely reduces enzymatic degradation efficiency compared to the 3,4-dichloro analog, altering its environmental half-life.
Enzyme Specificity :
The acylamidase enzyme shows higher activity toward 3,4-dichloro derivatives due to optimized substrate-enzyme interactions, whereas 2-chloro analogs may exhibit slower hydrolysis rates .
Structural and Physical Properties
Chain Length and Functional Group Effects :
- N-(2-Chlorophenyl)-2-phenoxyacetamide (CAS 18861-21-7): The phenoxy group introduces aromaticity and lipophilicity, enhancing bioavailability but possibly reducing thermal stability .
Table 2: Physical Properties of Selected Analogs
| Compound | Molecular Weight | Acyl Chain Length | Key Functional Group | Solubility (Predicted) |
|---|---|---|---|---|
| This compound | 243.75 g/mol | C5 | -CH(CH₃)C₃H₇ | Low (hydrophobic) |
| N-(2-chlorophenyl)-2-methylpropanamide | 215.69 g/mol | C3 | -CH(CH₃)₂ | Moderate |
| N-(2-chlorophenyl)-2-phenoxyacetamide | 275.73 g/mol | C2 | -OPh | Very Low |
Crystallographic and Stability Considerations
Crystallographic studies of N-(phenyl)-2-chloro-2-methylacetamide reveal intermolecular hydrogen bonding between the amide N–H and carbonyl oxygen, stabilizing the crystal lattice. In contrast, bulkier acyl chains (e.g., pentanamide) may disrupt packing efficiency, leading to lower melting points .
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